

Application Notes and Protocols for Amentoflavone Hexaacetate Cell Permeability Assay

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Compound of Interest						
Compound Name:	Amentoflavone hexaacetate					
Cat. No.:	B1665961	Get Quote				

For Researchers, Scientists, and Drug Development Professionals Introduction

Amentoflavone, a naturally occurring biflavonoid found in various plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Its therapeutic potential is often linked to its ability to modulate key cellular signaling pathways such as NF-kB, PI3K/Akt, and ERK.[1][4][5][6] However, the clinical translation of amentoflavone is often hampered by its poor bioavailability.

Amentoflavone hexaacetate, a less polar derivative, is synthesized to potentially enhance its cell permeability and subsequent bioavailability.

This document provides detailed protocols for assessing the cell permeability of amentoflavone hexaacetate using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 model is considered the gold standard for predicting human intestinal absorption as it mimics the intestinal epithelial barrier and can account for both passive diffusion and active transport mechanisms.[7][8][9] The PAMPA model offers a higher-throughput, cell-free alternative for specifically evaluating passive permeability.[10][11][12]



Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the cell permeability assays.

Table 1: Apparent Permeability Coefficients (Papp) of **Amentoflavone Hexaacetate** in Caco-2 Monolayers

Compound	Concentration (µM)	Direction	Papp (x 10-6 cm/s)	Efflux Ratio (Papp B-A <i>l</i> Papp A-B)
Amentoflavone Hexaacetate	10	A → B	Data	Data
10	B → A	Data		
50	A → B	Data	Data	_
50	B → A	Data		
Propranolol (High Perm.)	10	A → B	>10	~1.0
Atenolol (Low Perm.)	10	A → B	<1.0	~1.0

(Note: $A \to B$ refers to transport from the apical to the basolateral side; $B \to A$ refers to transport from the basolateral to the apical side. The efflux ratio is a key indicator of active efflux.)

Table 2: Effective Permeability (Pe) of Amentoflavone Hexaacetate in the PAMPA Model



Compound	Concentration (µM)	рН	Pe (x 10-6 cm/s)	% Recovery
Amentoflavone Hexaacetate	50	5.5	Data	Data
50	6.2	Data	Data	
50	7.4	Data	Data	_
Propranolol (High Perm.)	50	7.4	>10	>80
Atenolol (Low Perm.)	50	7.4	<1.0	>80

Experimental Protocols Caco-2 Cell Permeability Assay

This protocol is adapted from established methods for assessing the intestinal permeability of flavonoids and other xenobiotics.[7][8][13]

2.1.1. Materials

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS)



- HEPES buffer
- Amentoflavone hexaacetate
- Propranolol and Atenolol (controls)
- Lucifer yellow
- Transepithelial Electrical Resistance (TEER) meter
- LC-MS/MS system for quantification

2.1.2. Cell Culture and Seeding

- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 25 and 40 for permeability studies.
- Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6
 x 104 cells/cm2.
- Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

2.1.3. Monolayer Integrity Assessment

- Before the transport experiment, measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values > 250 Ω·cm2 are considered suitable for the assay.
- Additionally, perform a Lucifer yellow permeability test. Add Lucifer yellow to the apical side
 and incubate for 1 hour. The apparent permeability of Lucifer yellow should be less than 1 x
 10-6 cm/s, indicating a tight monolayer.

2.1.4. Transport Experiment



- Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
- For Apical to Basolateral (A → B) transport:
 - Add the test compound (amentoflavone hexaacetate) or control compounds dissolved in HBSS to the apical chamber (e.g., 0.5 mL for 12-well plates).
 - Add fresh HBSS to the basolateral chamber (e.g., 1.5 mL for 12-well plates).
- For Basolateral to Apical (B → A) transport:
 - Add the test compound or control compounds dissolved in HBSS to the basolateral chamber.
 - Add fresh HBSS to the apical chamber.
- Incubate the plates at 37°C on an orbital shaker (50 rpm).
- At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and immediately replace with an equal volume of fresh, pre-warmed HBSS.
- At the end of the experiment, collect samples from both the donor and receiver chambers.
- 2.1.5. Sample Analysis and Data Calculation
- Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

$$Papp = (dQ/dt) / (A * C0)$$

Where:

- dQ/dt is the steady-state flux (μmol/s)
- A is the surface area of the membrane (cm2)



- C0 is the initial concentration in the donor chamber (μmol/cm3)
- Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is based on standard PAMPA methods for assessing passive permeability.[11][12] [14][15]

2.2.1. Materials

- PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
- Phosphatidylcholine in dodecane solution (or a commercial lipid mixture)
- Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 6.2, 7.4)
- Amentoflavone hexaacetate
- Control compounds (e.g., propranolol, atenolol)
- UV-Vis spectrophotometer or LC-MS/MS system

2.2.2. Assay Procedure

- Coat the filter membrane of the donor plate with 5 μL of the lipid solution and allow it to impregnate for 5-10 minutes.
- Prepare the test and control compounds in the appropriate PBS buffer.
- Add the compound solutions to the donor wells (e.g., 150-200 μL).
- Add fresh buffer to the acceptor wells (e.g., 300 μL).
- Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
- Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.



- After incubation, carefully separate the plates.
- Determine the concentration of the compounds in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

2.2.3. Data Calculation

 Calculate the effective permeability (Pe) in cm/s using a simplified or complete equation provided by the PAMPA system manufacturer. A common equation is:

$$Pe = - [ln(1 - CA(t) / Cequ)] * (VD * VA) / ((VD + VA) * A * t)$$

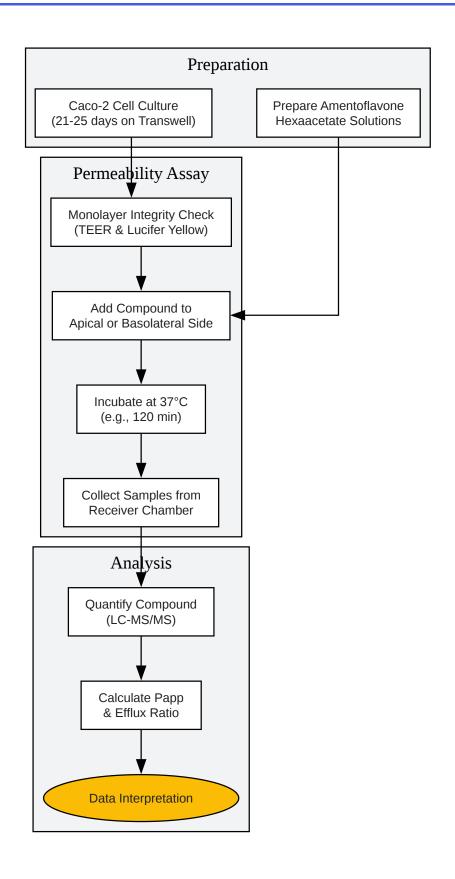
Where:

- CA(t) is the concentration in the acceptor well at time t
- Cequ is the equilibrium concentration
- VD and VA are the volumes of the donor and acceptor wells
- A is the filter area
- t is the incubation time

Visualizations

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

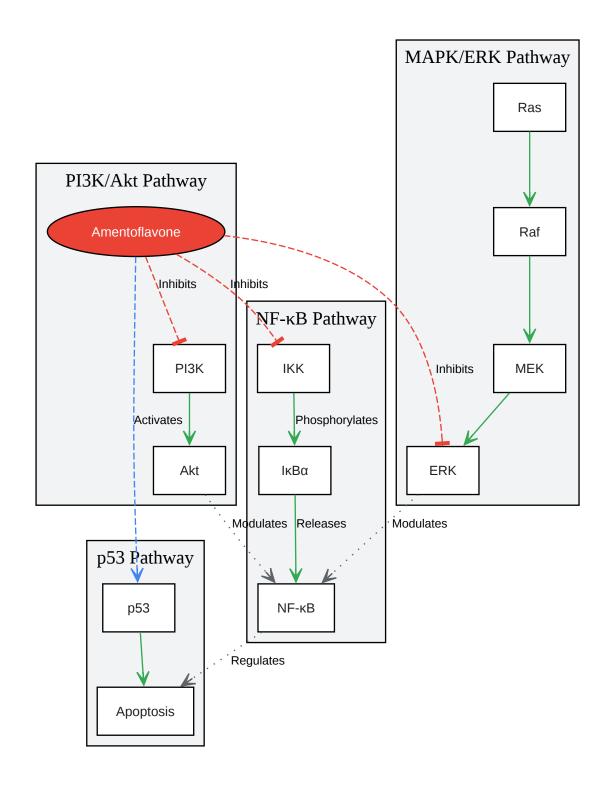




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Caption: Caco-2 Permeability Assay Workflow.





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Caption: Amentoflavone Signaling Pathways.



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